molecular formula C36H30O16 B12097896 2-[3-[1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

2-[3-[1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

Cat. No.: B12097896
M. Wt: 718.6 g/mol
InChI Key: VKWZFIDWHLCPHJ-UHFFFAOYSA-N
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Description

2-[3-[1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid is a complex organic compound known for its multiple hydroxyl groups and carboxylic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, employing catalysts and specific reaction conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s hydroxyl groups allow it to interact with various biomolecules, making it useful in studying enzyme interactions and metabolic pathways.

Medicine

In medicine, the compound’s potential antioxidant properties, due to its multiple hydroxyl groups, are of interest for developing therapeutic agents against oxidative stress-related diseases.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to donate hydrogen atoms from its hydroxyl groups, acting as an antioxidant. This property allows it to neutralize free radicals and reduce oxidative stress. The molecular targets include reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
  • Danshensu : A similar compound with antioxidant properties, derived from the root of Salvia miltiorrhiza.
  • Rosmarinic Acid : Another compound with multiple hydroxyl groups, known for its antioxidant and anti-inflammatory properties.

Uniqueness

What sets this compound apart is its complex structure, which combines multiple functional groups in a single molecule. This complexity allows for a wide range of chemical reactions and interactions, making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C36H30O16

Molecular Weight

718.6 g/mol

IUPAC Name

2-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)

InChI Key

VKWZFIDWHLCPHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O

Origin of Product

United States

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